

4-(BenzylOxy)-2-nitroaniline safety data sheet (SDS) information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(BenzylOxy)-2-nitroaniline

Cat. No.: B018279

[Get Quote](#)

An In-depth Technical Guide to the Safety Data of 4-(BenzylOxy)-2-nitroaniline

This technical guide provides a comprehensive overview of the available safety data for **4-(BenzylOxy)-2-nitroaniline**. The information is intended for researchers, scientists, and professionals in drug development who may handle this compound. It is important to note that a complete, official Safety Data Sheet (SDS) for **4-(BenzylOxy)-2-nitroaniline** was not readily available. Therefore, safety and toxicological information has been supplemented with data from the closely related and well-documented compound, p-nitroaniline. This approach provides a baseline for safe handling, though it should be applied with caution and adapted as more specific data becomes available.

Chemical and Physical Properties

4-(BenzylOxy)-2-nitroaniline is a nitroaromatic compound.^[1] It features a benzylOxy substituent at the para position and a nitro group at the ortho position relative to the amino group.^[1] This compound is typically a red or yellow solid and serves as an intermediate in the synthesis of more complex organic molecules, such as pharmaceuticals and agrochemicals.^[1] ^[2]^[3]

Table 1: Physical and Chemical Properties of **4-(BenzylOxy)-2-nitroaniline**

Property	Value	Source
CAS Number	26697-35-8	[1]
Molecular Formula	C ₁₃ H ₁₂ N ₂ O ₃	[1]
Molecular Weight	244.25 g/mol	[1]
Appearance	Red Solid	[3]
Melting Point	141-143°C	[3]
Boiling Point	443.6±30.0 °C (Predicted)	[3]
Density	1.297±0.06 g/cm ³ (Predicted)	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol	[3]
Storage Temperature	Refrigerator	[3]

Hazard Identification and Classification

While a specific GHS classification for **4-(BenzylOxy)-2-nitroaniline** is not available, the hazards can be inferred from the structurally similar compound, p-nitroaniline. Nitroanilines, in general, are known to pose health risks and require careful handling.[\[2\]](#) For p-nitroaniline, the following GHS hazard statements apply and should be considered as potential hazards for **4-(BenzylOxy)-2-nitroaniline**.

Table 2: GHS Hazard Classification for p-Nitroaniline (as a proxy)

Hazard Class	Hazard Category	Hazard Statement
Acute Toxicity (Oral)	Category 3	H301: Toxic if swallowed
Acute Toxicity (Dermal)	Category 3	H311: Toxic in contact with skin
Acute Toxicity (Inhalation)	Category 3	H331: Toxic if inhaled
Specific Target Organ Toxicity (Repeated Exposure)	Category 2	H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Long-term Hazard	Category 3	H412: Harmful to aquatic life with long lasting effects

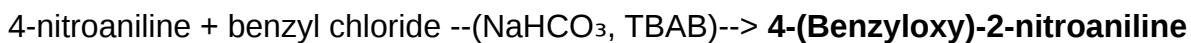
Source: Sigma-Aldrich SDS for 4-Nitroaniline

Toxicological Information

Detailed toxicological studies on **4-(Benzylxy)-2-nitroaniline** are limited.^[1] Preliminary studies suggest it may cause allergic reactions and eye irritation.^[1] The primary toxicological concern with nitroanilines is the formation of methemoglobin, which can lead to cyanosis (a bluish discoloration of the skin). The onset of symptoms may be delayed for 2 to 4 hours or longer.

Table 3: Acute Toxicity Data for p-Nitroaniline

Route of Exposure	Species	LD ₅₀ Value
Oral	Rat	750 mg/kg
Oral	Guinea Pig	450 mg/kg
Dermal	Rat	>20000 mg/kg
Inhalation	Rat	>2.53 mg/L (4 h)


Source: Toxicity data for p-Nitroaniline

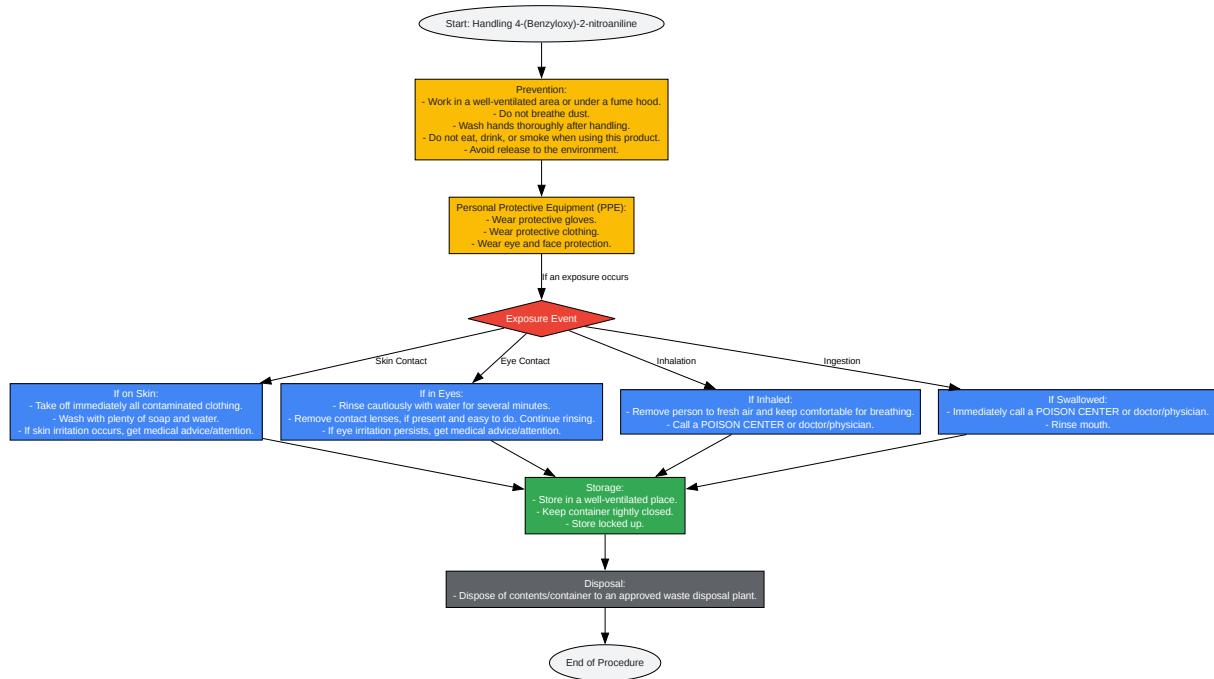
Experimental Protocols

Synthesis of 4-(Benzylxy)-2-nitroaniline

A common method for the synthesis of **4-(Benzylxy)-2-nitroaniline** is through the alkylation of 4-nitroaniline with benzyl chloride.^[1] This reaction is typically carried out in the presence of a base, such as sodium bicarbonate (NaHCO_3), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).^[1]

General Reaction Scheme:

Note: This is a generalized protocol. Specific reaction conditions such as solvent, temperature, and reaction time would need to be optimized for a laboratory setting.


Chemical Reactions

4-(Benzylxy)-2-nitroaniline can undergo several types of chemical reactions, making it a versatile intermediate:^[1]

- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.^[1]
- Substitution: The benzylxy group can be substituted with other functional groups via nucleophilic substitution reactions.^[1]
- Oxidation: The compound can undergo oxidation, although this is less common due to the deactivating effect of the nitro group.^[1]

Safe Handling and Emergency Procedures

The following workflow for handling toxic solid chemicals is based on the precautionary statements for p-nitroaniline and represents best practices for handling **4-(Benzylxy)-2-nitroaniline**.

[Click to download full resolution via product page](#)

Caption: General safe handling workflow for toxic solid chemicals, based on precautionary statements for p-nitroaniline.

Storage and Disposal

Storage:

Store in a cool, dark, and well-ventilated place.^[4] The container should be kept tightly closed. ^[4] It is recommended to store this compound locked up and away from incompatible materials such as oxidizing agents.^[4]

Disposal:

Dispose of this substance and its container to a licensed hazardous-waste disposal contractor or collection site, observing all federal, state, and local environmental regulations.^[4] Avoid release to the environment.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Safety Data Sheet (SDS). Users should always consult the most current SDS for any chemical before handling it and should conduct their own risk assessment. The information provided here is based on publicly available data for **4-(BenzylOxy)-2-nitroaniline** and the related compound p-nitroaniline, and may not be exhaustive.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(BenzylOxy)-2-nitroaniline | 26697-35-8 | Benchchem [benchchem.com]
- 2. CAS 26697-35-8: 4-(benzylOxy)-2-nitroaniline | CymitQuimica [cymitquimica.com]
- 3. 4-BENZYLOXY-2-NITROANILINE CAS#: 26697-35-8 [m.chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [4-(BenzylOxy)-2-nitroaniline safety data sheet (SDS) information]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b018279#4-benzylOxy-2-nitroaniline-safety-data-sheet-sds-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com